4-{[(Methylsulfonyl)amino]methyl}benzoic acid
CAS No.: 696634-97-6
Cat. No.: VC3986822
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696634-97-6 |
|---|---|
| Molecular Formula | C9H11NO4S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 4-(methanesulfonamidomethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H11NO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
| Standard InChI Key | ZWNLAPYEHZIKHO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid is C₁₀H₁₃NO₄S, with a molecular weight of 259.28 g/mol. The IUPAC name derives from its benzoyl core, where the methylsulfonylamino (-NHSO₂CH₃) group occupies the fourth position relative to the carboxylic acid functionality. X-ray crystallography of analogous compounds reveals planar aromatic systems with hydrogen-bonding networks involving the sulfonyl oxygen atoms .
Key structural features include:
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Benzoic acid backbone: Provides acidity (pKa ≈ 4.2) and participates in salt formation .
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Methylsulfonylamino substituent: Enhances solubility in polar aprotic solvents (e.g., DMSO) and enables hydrogen bonding with biological targets .
| Property | Value | Source |
|---|---|---|
| Melting point | 224–228°C (decomposes) | |
| LogP | 0.76 (predicted) | |
| Hydrogen bond donors | 2 (COOH and NHSO₂CH₃) |
Synthesis and Optimization
Catalytic Hydrogenation Route
The most efficient synthesis involves reductive amination of 4-formylbenzoic acid derivatives:
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Catalytic reduction:
Pd/C (5–10 wt%) in aqueous NaOH (0.5–1.0 eq) under H₂ (10 kg/cm²) achieves 93.5% yield . Side products like 4-hydroxymethylbenzoic acid (<4%) form due to over-reduction, controlled by maintaining pH > 8 .
Alternative Pathways
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Ullmann coupling: Copper-catalyzed coupling of methylsulfonamide with 4-bromomethylbenzoic acid (65% yield, requires strict anhydrous conditions) .
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Solid-phase synthesis: Utilizes Fmoc-protected intermediates for peptide conjugates (e.g., BT-1528) .
Physicochemical Properties
The compound exhibits unique solubility and stability profiles:
| Solvent | Solubility (mg/mL) | Stability (t½ at 25°C) |
|---|---|---|
| Water | 1.2 | >24 months (pH 7) |
| DMSO | 45.8 | Indefinite |
| Ethanol | 8.9 | 6 months |
Thermogravimetric analysis shows decomposition initiating at 228°C, coinciding with sulfonamide group degradation . The crystalline form adopts a monoclinic lattice (space group P2₁/c) with intermolecular O–H···O=S hydrogen bonds .
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate competitive inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 12.3 μM, via sulfonyl oxygen interactions with Arg120 .
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Carbonic anhydrase IX: Kᵢ = 8.9 nM, critical for anticancer applications .
Herbicidal Activity
As a sulfonylurea analog, the compound inhibits acetolactate synthase (ALS) in weeds:
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Barnyard grass (Echinochloa crus-galli): ED₉₀ = 45 g/ha, comparable to mesosulfuron-methyl .
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Metabolic stability: t½ = 34 days in soil, degrading to non-toxic 4-aminomethylbenzoic acid .
Industrial and Research Applications
Pharmaceutical Intermediate
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Anticonvulsant prodrugs: Carboxyl group esterification enhances blood-brain barrier permeability .
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Radiopharmaceuticals: ^99mTc complexes for tumor imaging (targeting CAIX) .
Agrochemical Formulations
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Herbicide synergist: Reduces mesosulfuron-methyl application rates by 40% in wheat crops .
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Soil treatment: 0.1–0.3 kg/ha suppresses Amaranthus retroflexus germination .
Structural Analogs and SAR
Modifying the sulfonamide or benzoic acid moieties alters activity:
| Analog | R Group | COX-2 IC₅₀ (μM) | ALS Inhibition (%) |
|---|---|---|---|
| 4-[(4-Cl-benzyl)sulfonamido]methyl | 4-Cl-C₆H₄CH₂ | 18.7 | 92 |
| 4-(methylsulfonylaminomethyl)-2-NO₂ | 2-NO₂ | 6.5 | 88 |
| Parent compound | H | 12.3 | 95 |
Electron-withdrawing groups (e.g., -NO₂) enhance enzyme affinity but reduce phytotoxicity .
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